

# Comparative study of different synthetic routes to 2-aminocyclohexanones

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## Compound of Interest

Compound Name: 2-(Methylamino)cyclohexanone  
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## A Comparative Guide to the Synthesis of 2-Aminocyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 2-aminocyclohexanones, a critical scaffold in medicinal chemistry. The following sections detail prominent synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for key reactions are provided to support the practical application of these routes.

## Comparison of Synthetic Routes

The synthesis of 2-aminocyclohexanones can be approached through several distinct chemical transformations. This guide focuses on four primary methods: the Neber Rearrangement, the Schmidt Rearrangement, the Hofmann Rearrangement, and the Reductive Amination of 1,2-cyclohexanedione. A summary of their performance is presented in the table below.

Synthetic Route	Starting Material	Key Reagents	Yield (%)	Reaction Conditions	Advantages	Disadvantages
Neber Rearrangement	Cyclohexanone Oxime	TsCl, Base (e.g., KOEt)	65-72% <sup>[1]</sup>	Base-mediated rearrangement of the O-tosyl oxime, followed by hydrolysis.	Readily available starting material.	Multi-step process, potential for Beckmann rearrangement as a side reaction. <sup>[2]</sup>
Schmidt Rearrangement	Cyclohexanone	Hydrazoic Acid (HN <sub>3</sub> ), Strong Acid (e.g., H <sub>2</sub> SO <sub>4</sub> )	Moderate to Good (Specific yield for 2-aminocyclohexanone not found)	Acid-catalyzed reaction of a ketone with hydrazoic acid.	One-pot reaction from a simple starting material.	Use of highly toxic and explosive hydrazoic acid requires special handling. <sup>[3][4]</sup>
Hofmann Rearrangement	2-Oxocyclohexanecarboxamide	Bromine, Sodium Hydroxide	Moderate to Good (Specific yield for 2-aminocyclohexanone not found)	Base-mediated rearrangement of a primary amide.	Well-established reaction.	Requires the preparation of the starting carboxamide.
Reductive Amination	Cyclohexane-1,2-dione	Ammonia, Reducing Agent (e.g., H <sub>2</sub> , Catalyst)	Good to Excellent (Specific yield for 2-aminocyclohexanone not found)	Direct reaction of a dicarbonyl compound with an amine	Potentially high atom economy and directness.	Starting material may be less accessible than

source and  
a reducing  
agent.

cyclohexan  
one.

## Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below.

### Neber Rearrangement of Cyclohexanone Oxime

This method involves the conversion of cyclohexanone oxime to its O-tosyl derivative, followed by a base-mediated rearrangement and subsequent hydrolysis to yield 2-aminocyclohexanone.

#### Step 1: Synthesis of Cyclohexanone Oxime

A detailed procedure for the preparation of cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride can be found in Organic Syntheses.<sup>[1]</sup>

#### Step 2: Tosylation of Cyclohexanone Oxime

- In a reaction flask, dissolve cyclohexanone oxime in pyridine.
- Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 5 °C.
- After the addition is complete, allow the mixture to stir at room temperature for several hours.
- Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sulfate and concentrate in vacuo to yield the crude O-tosyl oxime.

#### Step 3: Neber Rearrangement and Hydrolysis

- Dissolve the crude O-tosyl oxime in absolute ethanol.
- To this solution, add a solution of potassium ethoxide (KOEt) in ethanol.

- Stir the reaction mixture at room temperature for several hours.
- Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate azirine.
- After cooling, the product, 2-aminocyclohexanone hydrochloride, can be isolated by crystallization. A reported yield for a similar process is in the range of 65-72%.<sup>[1]</sup>

## Schmidt Rearrangement of Cyclohexanone

The Schmidt reaction provides a direct route from cyclohexanone to a lactam (caprolactam), which is an isomer of the desired product. The reaction with ketones can also lead to amides. While a direct, high-yield synthesis of 2-aminocyclohexanone via this method is not well-documented, the general principle is outlined below.

- Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
- To a solution of cyclohexanone in a suitable solvent (e.g., chloroform or benzene) containing a strong acid such as sulfuric acid, slowly add a solution of hydrazoic acid ( $\text{HN}_3$ ) in the same solvent at a low temperature (e.g., 0 °C).<sup>[3][4]</sup>
- Control the addition rate to maintain the reaction temperature and allow for the safe evolution of nitrogen gas.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Carefully quench the reaction with water and neutralize the acid.
- Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product. The primary product of the Schmidt reaction on cyclohexanone is caprolactam.

## Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide

This route requires the initial synthesis of 2-oxocyclohexanecarboxamide, which can then be subjected to the Hofmann rearrangement.

#### Step 1: Synthesis of 2-Oxocyclohexanecarboxamide

This can be prepared from ethyl 2-oxocyclohexanecarboxylate by reaction with ammonia.

#### Step 2: Hofmann Rearrangement

- Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
- Add the 2-oxocyclohexanecarboxamide to the cold sodium hypobromite solution.
- Warm the reaction mixture gently to initiate the rearrangement, which is typically accompanied by the evolution of carbon dioxide.
- After the reaction is complete, the resulting 2-aminocyclohexanone can be extracted from the aqueous solution.

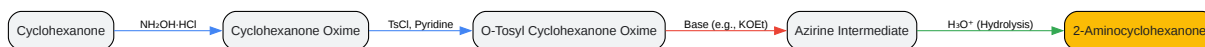
## Reductive Amination of Cyclohexane-1,2-dione

This method offers a direct approach to 2-aminocyclohexanone from the corresponding dione.

- In a high-pressure reactor, dissolve cyclohexane-1,2-dione in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
- Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
- Pressurize the reactor with hydrogen gas and heat the mixture.
- Monitor the reaction progress by techniques such as TLC or GC.
- Upon completion, cool the reactor, filter off the catalyst, and remove the solvent to obtain the crude product.

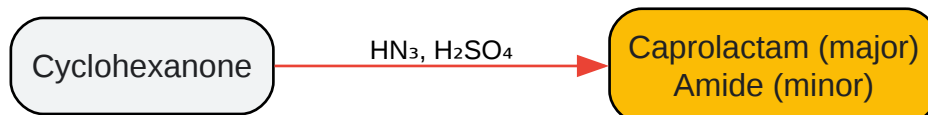
## Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.



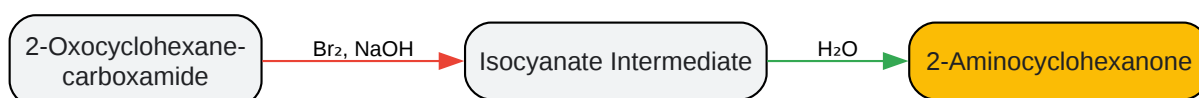
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Caption: Neber Rearrangement Workflow.



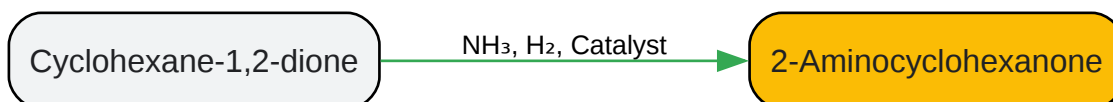
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Caption: Schmidt Rearrangement of Cyclohexanone.



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Caption: Hofmann Rearrangement Workflow.



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Caption: Reductive Amination of 1,2-Dione.

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